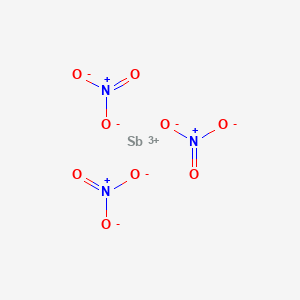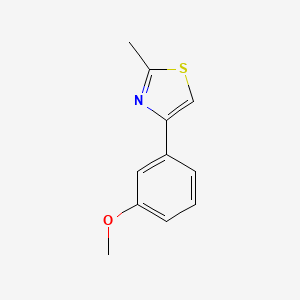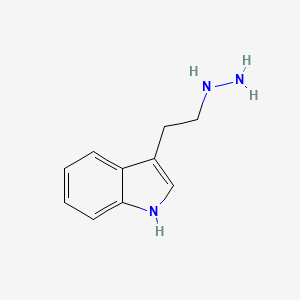![molecular formula C13H19NO B1611962 3-[(3-Methylphenoxy)methyl]piperidine CAS No. 693764-34-0](/img/structure/B1611962.png)
3-[(3-Methylphenoxy)methyl]piperidine
Übersicht
Beschreibung
3-[(3-Methylphenoxy)methyl]piperidine, also known as 3-MPMP, is an organic compound belonging to the class of piperidines. It is a colorless, odorless solid with a melting point of 208-210°C. 3-MPMP is widely used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of fine chemicals and agrochemicals. It has been used in the synthesis of drugs such as the anti-inflammatory drug indomethacin and the anti-malarial drug mefloquine. It has also been used in the synthesis of the anti-cancer drug paclitaxel and the anti-psychotic drug haloperidol.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylphenoxy)methyl]piperidine is not fully understood. However, it is believed that 3-[(3-Methylphenoxy)methyl]piperidine acts as a prodrug, meaning that it is converted into an active form in the body. This active form then binds to specific receptors in the body, which triggers a cascade of events leading to the desired effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(3-Methylphenoxy)methyl]piperidine are not fully understood. However, it is believed that 3-[(3-Methylphenoxy)methyl]piperidine can act as a prodrug, meaning that it is converted into an active form in the body. This active form then binds to specific receptors in the body, which can lead to various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and anti-malarial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[(3-Methylphenoxy)methyl]piperidine in laboratory experiments is its availability and low cost. It is a readily available compound and can be easily synthesized in a laboratory. Additionally, 3-[(3-Methylphenoxy)methyl]piperidine is non-toxic and has a low risk of adverse side effects. However, there are some limitations to using 3-[(3-Methylphenoxy)methyl]piperidine in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of the compound.
Zukünftige Richtungen
Future research on 3-[(3-Methylphenoxy)methyl]piperidine should focus on further understanding its mechanism of action and developing new applications for its use. Additionally, further research is needed to develop new synthesis methods for 3-[(3-Methylphenoxy)methyl]piperidine and to optimize existing synthesis methods. Other research should focus on exploring the biochemical and physiological effects of 3-[(3-Methylphenoxy)methyl]piperidine and developing new methods of delivery. Finally, further research should focus on exploring the potential of 3-[(3-Methylphenoxy)methyl]piperidine as a prodrug and investigating its potential use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylphenoxy)methyl]piperidine is widely used in scientific research due to its ability to act as a building block for the synthesis of various drugs and pharmaceuticals. It is also used in the synthesis of fine chemicals and agrochemicals. In addition, 3-[(3-Methylphenoxy)methyl]piperidine has been used in the synthesis of drugs such as the anti-inflammatory drug indomethacin and the anti-malarial drug mefloquine. It has also been used in the synthesis of the anti-cancer drug paclitaxel and the anti-psychotic drug haloperidol.
Eigenschaften
IUPAC Name |
3-[(3-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAOHEHNXIVPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594444 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]piperidine | |
CAS RN |
693764-34-0 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyclopropylmethylsulfonyl)benzo[D]thiazole](/img/structure/B1611880.png)

![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1611883.png)






![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)
![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)


